Flunixin

Descripción general

Descripción

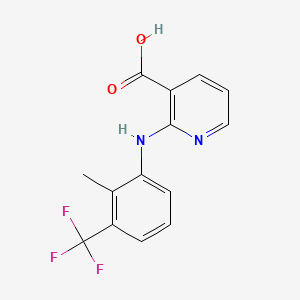

Flunixin is a non-steroidal anti-inflammatory drug (NSAID) used in pigs, cattle, and horses . It exerts analgesic and antipyretic effects . This drug is often prepared for use in meglumine salt form .

Synthesis Analysis

The synthesis of flunixin meglumine involves adding 2-chloronicotinic acid and 2-methyl-3-trifluoromethyl aniline into a sodium hydroxide water solution . The mixture is stirred, toluene and a phase-transfer catalyst are added, and the reaction is controlled at a temperature of 40-45°C for 4-5 hours . The pH value of the solution is regulated to 10-11, stirred, allowed to stratify, and the pH value of the water layer is regulated to 5-6 . After stirring, filtering, washing the filter cake, and drying, flunixin is obtained . Flunixin then reacts with N-methylglucosylamine in isopropanol, heated under reflux for 0.5-1.5 hours, filtered, cooled to 50-60°C, and stirred to crystallize .Molecular Structure Analysis

Flunixin has a molecular formula of C14H11F3N2O2 . Its average mass is 296.245 Da and its monoisotopic mass is 296.077271 Da .Chemical Reactions Analysis

Flunixin is thermally stable, not photosensitive, and moderately sensitive to oxidative stress . Its degradation in soils is relatively slow, exhibiting half-lives of 39–203 days . This provides time for off-site transport and environmental contamination .Physical And Chemical Properties Analysis

Flunixin is a weak acid with a high degree of plasma protein binding (approximately 99%) . It is preserved in inflammatory tissues and is associated with anti-inflammatory properties which extend well beyond the period associated with detectable plasma drug concentration .Aplicaciones Científicas De Investigación

1. Lateral Flow Immunoassay for 5-Hydroxyflunixin

- Summary of Application: Flunixin is used in a lateral flow immunoassay (LFA) for the determination of 5-hydroxyflunixin residue in raw milk . This method uses a high-affinity monoclonal antibody (mAb) and a near-infrared (NIR) fluorescence molecule as an alternative label to gold nanoparticles .

- Methods of Application: The AuNP and IRDye® 800CW were used to label anti-5-hydroxyflunixin mAb to form the AuNP-mAb and NIR dye-mAb conjugates, respectively . Quantitative determination of 5-hydroxyflunixin was achieved by imaging the optical or fluorescence intensity of the AuNP-mAb and NIR dye-mAb captured on the test line .

- Results: The detection limits of the AuNP-based LFA and NIR dye-based LFA were 0.82 and 0.073 ng/mL in raw milk, respectively . The spiking experiment by the NIR-based LFA yielded 85.7–112.6% recovery with a relative standard deviation below 14%, indicating that it has satisfactory assay accuracy and precision .

2. Pain Management in Lame Sows

- Summary of Application: Flunixin meglumine is used in veterinary medicine for its analgesic and anti-inflammatory properties . It is used to manage pain associated with lameness in sows .

- Methods of Application: Lameness was induced in 24 mature, mixed-parity sows using a chemical synovitis model and three treatments were compared: meloxicam (1.0 mg kg −1 PO), flunixin meglumine (2.2 mg kg −1 IM) and sterile saline (IM) . Pressure algometry was measured on sound and lame rear legs with three replicates at three landmarks .

- Results: From 37 to 72 h after lameness induction, meloxicam- and flunixin meglumine-treated sows tolerated higher pressure algometer nociceptive thresholds compared to saline-treated sows . Changes in thermal nociceptive thresholds were evident at the T max time-points for meloxicam administration and 72 and 168 h post lameness induction for flunixin meglumine-treated sows .

3. Polymorphism of Flunixin

- Summary of Application: Flunixin, a potent nonsteroidal anti-inflammatory drug widely used in veterinary medicine, was found to exist in at least two crystal forms (I and II) . This polymorphism is important as different crystal forms can have different physical properties, such as solubility and stability, which can affect the drug’s performance.

- Methods of Application: The crystal forms were harvested from a variety of solvents and characterized by single-crystal X-ray diffraction, PXRD, FT-IR, and Raman spectroscopy . Form II was generated by thermal treatment of form I .

- Results: The study revealed that Flunixin exists in at least two crystal forms . This polymorphism can have implications for the drug’s solubility, bioavailability, and therapeutic efficacy.

4. Analgesics in Fish

- Summary of Application: Flunixin is being studied for its potential use as an analgesic in fish . Pain management in fish is a growing field of interest in aquatic veterinary medicine.

- Methods of Application: The study involved investigating the comparative pharmacokinetics of flunixin administered intramuscularly (IM) in tilapia .

- Results: The results of this study could provide valuable information for the development of pain management protocols in fish, although the specific outcomes are not detailed in the available summary .

5. Pharmacokinetics in Donkeys, Mules, and Horses

- Summary of Application: Flunixin meglumine is used in veterinary medicine for its analgesic and anti-inflammatory properties . A study was conducted to determine the pharmacokinetics of flunixin meglumine in donkeys, mules, and horses .

- Methods of Application: The specific methods of application or experimental procedures are not detailed in the available summary .

- Results: The specific outcomes obtained, including any quantitative data or statistical analyses, are not detailed in the available summary .

6. Analgesics in Fish

- Summary of Application: Flunixin is being studied for its potential use as an analgesic in fish . Pain management in fish is a growing field of interest in aquatic veterinary medicine.

- Methods of Application: The study involved investigating the comparative pharmacokinetics of flunixin administered intramuscularly (IM) in tilapia .

- Results: The results of this study could provide valuable information for the development of pain management protocols in fish, although the specific outcomes are not detailed in the available summary .

Safety And Hazards

Propiedades

IUPAC Name |

2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O2/c1-8-10(14(15,16)17)5-2-6-11(8)19-12-9(13(20)21)4-3-7-18-12/h2-7H,1H3,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOCSNJCXJYGPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048565 | |

| Record name | Flunixin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Flunixin | |

CAS RN |

38677-85-9 | |

| Record name | Flunixin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38677-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flunixin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038677859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flunixin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11518 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flunixin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinecarboxylic acid, 2-[[2-methyl-3-(trifluoromethyl)phenyl]amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUNIXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/356IB1O400 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

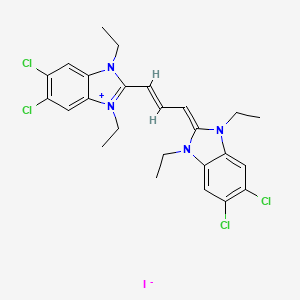

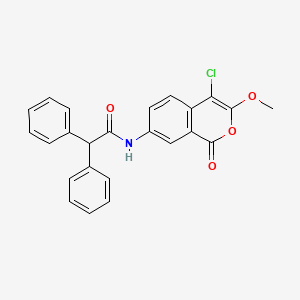

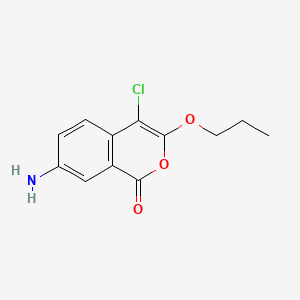

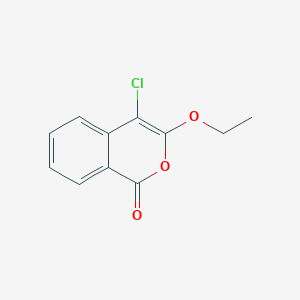

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S,7R,8aS)-Hexahydro-7-hydroxy-3-(hydroxymethyl)-pyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1672816.png)

![sodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [7-hydroxy-17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen phosphate](/img/structure/B1672819.png)

![N-[3-[(2,5-dimethylphenyl)methoxy]-4-[methyl(methylsulfonyl)amino]phenyl]cyclohexanecarboxamide](/img/structure/B1672820.png)

![Acetic acid, [(phenylsulfonyl)hydrazono]-](/img/structure/B1672826.png)

![methyl (2S)-2-[[(2S,3S)-2-[[(2S)-1-[3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-2-hydroxy-4-phenylbutyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoate](/img/structure/B1672832.png)